Arg-pro-gly-phe-ser-pro-phe-arg
Overview
Description
The compound Arg-pro-gly-phe-ser-pro-phe-arg is a peptide known as bradykinin. Bradykinin is a nonapeptide consisting of nine amino acids: arginine, proline, glycine, phenylalanine, serine, proline, phenylalanine, and arginine. It is a physiologically and pharmacologically active peptide that plays a significant role in various biological processes, including inflammation, blood pressure regulation, and pain mediation .
Mechanism of Action
Target of Action
The primary target of the compound Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg is the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is coupled to the G protein family .
Mode of Action
This compound interacts with its target, B2R, leading to the activation of a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . This interaction also results in the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca 2+ ions .
Biochemical Pathways
The interaction of this compound with B2R affects several biochemical pathways. These secondary messengers modulate the production of nitric oxide or prostaglandins . The Bradykinin-mediated signaling pathway is implicated in inflammation, chronic pain, vasculopathy, neuropathy, obesity, diabetes, and cancer .
Biochemical Analysis
Biochemical Properties
Bradykinin, with the sequence “Arg-pro-gly-phe-ser-pro-phe-arg,” is involved in several biochemical reactions. It interacts with enzymes such as kininogenases, which cleave kininogens to release bradykinin. Bradykinin also binds to specific receptors, namely the bradykinin B1 and B2 receptors, which are G-protein-coupled receptors. These interactions lead to the activation of various signaling pathways, including the phospholipase C pathway, resulting in the production of inositol triphosphate and diacylglycerol .
Cellular Effects
Bradykinin exerts significant effects on various cell types and cellular processes. It influences endothelial cells by promoting the release of nitric oxide and prostacyclin, leading to vasodilation. In smooth muscle cells, bradykinin induces contraction. It also affects immune cells by enhancing the release of pro-inflammatory cytokines. Additionally, bradykinin modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in inflammation and pain .
Molecular Mechanism
The molecular mechanism of bradykinin involves its binding to the bradykinin B2 receptor on the cell surface. This binding activates G-proteins, which in turn activate phospholipase C. The activated phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate inositol triphosphate and diacylglycerol. Inositol triphosphate triggers the release of calcium ions from intracellular stores, while diacylglycerol activates protein kinase C. These events lead to various cellular responses, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bradykinin can vary over time. Bradykinin is relatively stable but can be degraded by enzymes such as kininases. The stability and degradation of bradykinin can influence its long-term effects on cellular function. In vitro studies have shown that bradykinin can induce sustained vasodilation and inflammation, while in vivo studies have demonstrated its role in chronic pain and inflammatory conditions .
Dosage Effects in Animal Models
The effects of bradykinin in animal models are dose-dependent. At low doses, bradykinin induces vasodilation and reduces blood pressure. At high doses, it can cause adverse effects such as hypotension and increased vascular permeability, leading to edema. Studies have also shown that chronic administration of bradykinin can result in desensitization of its receptors, reducing its efficacy over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield. This technique involves attaching the C-terminal amino acid residue to an insoluble particle and growing the peptide chain on that residue. The synthesis involves repeated cycles of deprotection and coupling reactions to add each amino acid sequentially .
Industrial Production Methods: In industrial settings, bradykinin is produced using automated peptide synthesizers that employ SPPS. The process involves the use of protecting groups such as t-butyloxycarbonyl (Boc) to protect the amino groups during synthesis. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Bradykinin undergoes various chemical reactions, including:
Oxidation: Bradykinin can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can modify the disulfide bonds within bradykinin, altering its structure and function.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of bradykinin analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Specific reagents targeting amino acid residues, such as carbodiimides for coupling reactions.
Major Products Formed:
Oxidation: Oxidized bradykinin peptides.
Reduction: Reduced bradykinin peptides with altered disulfide bonds.
Substitution: Bradykinin analogs with modified amino acid sequences.
Scientific Research Applications
Bradykinin has numerous scientific research applications, including:
Chemistry: Used as a model peptide in peptide synthesis research and development.
Biology: Studied for its role in inflammation, blood pressure regulation, and pain mediation.
Medicine: Investigated for its potential therapeutic applications in treating hypertension, inflammation, and pain.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Comparison with Similar Compounds
Lys-bradykinin (kallidin): A similar peptide with an additional lysine residue at the N-terminus.
Des-Arg-bradykinin: A bradykinin analog lacking the C-terminal arginine residue.
Bradykinin analogs: Various synthetic analogs with modifications at specific amino acid residues
Uniqueness: Bradykinin is unique due to its specific amino acid sequence and its potent biological activities. It plays a crucial role in the kallikrein-kinin system, which is involved in regulating blood pressure, inflammation, and pain. Its ability to bind to specific receptors and activate distinct signaling pathways makes it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N14O10/c46-29(15-7-19-51-44(47)48)41(66)58-21-9-17-34(58)39(64)53-25-36(61)54-31(23-27-11-3-1-4-12-27)37(62)57-33(26-60)42(67)59-22-10-18-35(59)40(65)56-32(24-28-13-5-2-6-14-28)38(63)55-30(43(68)69)16-8-20-52-45(49)50/h1-6,11-14,29-35,60H,7-10,15-26,46H2,(H,53,64)(H,54,61)(H,55,63)(H,56,65)(H,57,62)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSJEDMTCFOOTJ-POFDKVPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80943-05-1 | |
Record name | Bradykinin, des-pro(3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080943051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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